molecular formula C16H23ClN2O2 B2888876 4-Amino-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 917925-59-8

4-Amino-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B2888876
CAS RN: 917925-59-8
M. Wt: 310.82
InChI Key: RFZDLGITJYKDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as ACPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ACPTB belongs to the class of piperidine carboxylic acid derivatives and is commonly used as a building block for the synthesis of various biologically active molecules.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Research by Acharya and Clive (2010) explores the synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, leading to a general route for optically pure piperidines. These compounds, including structures related to "4-Amino-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester," are versatile intermediates for making a broad range of amines containing a substituted piperidine subunit, demonstrating significant potential in medicinal chemistry and drug design (Acharya & Clive, 2010).

Polymer Synthesis

Trollsås et al. (2000) detail the design, synthesis, and ring-opening polymerization of functional cyclic esters, including derivatives similar to the query compound. These materials, synthesized from protected functional groups, demonstrate applications in creating hydrophilic aliphatic polyesters with potential uses in biodegradable materials and medical devices (Trollsås et al., 2000).

Catalytic Complexes

García‐Rodríguez and Miguel (2006) explore molybdenum carbonyl complexes with pyridylimino acidato ligands, highlighting the reactivity of such complexes towards catalytic applications. Though not directly related to "this compound," this research underscores the broader implications of incorporating similar structural motifs in developing catalytic agents (García‐Rodríguez & Miguel, 2006).

Material Science Applications

The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol by Hsiao, Yang, and Chen (2000) illustrate the potential of similar compounds in creating new materials. These polyamides, with flexible ether linkages and ortho-phenylene units, exhibit excellent thermal stability and solubility, suggesting applications in high-performance polymers (Hsiao, Yang, & Chen, 2000).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor, providing up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It interacts with its targets by binding to the ATP binding site, thereby preventing the phosphorylation and activation of PKB .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound inhibits this pathway by preventing the activation of PKB .

Pharmacokinetics

Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has a significant impact on the molecular and cellular effects of PKB action.

properties

IUPAC Name

tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZDLGITJYKDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.